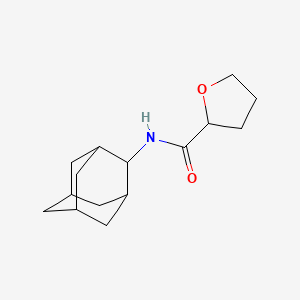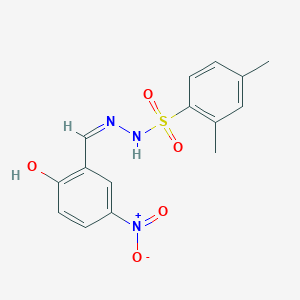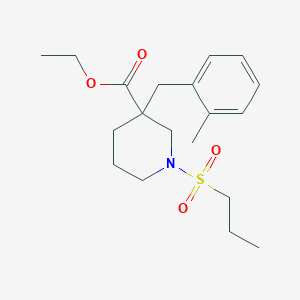
N-(2-adamantyl)oxolane-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-adamantyl)oxolane-2-carboxamide: is a compound that features an adamantane moiety linked to an oxolane ring through a carboxamide group Adamantane, a polycyclic cage molecule, is known for its high symmetry and stability, making it a valuable scaffold in various chemical and pharmaceutical applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-adamantyl)oxolane-2-carboxamide typically involves the amidation of 2-adamantylcarboxylic acid with oxolane-2-amine. This reaction can be catalyzed or non-catalyzed, depending on the desired yield and reaction conditions. Common catalysts include carbodiimides or coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations can optimize the production process. Additionally, purification steps like crystallization or chromatography are employed to obtain the final product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions: N-(2-adamantyl)oxolane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to form hydroxylated derivatives.
Reduction: The carboxamide group can be reduced to an amine under specific conditions.
Substitution: The oxolane ring can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Hydroxylated adamantane derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted oxolane derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(2-adamantyl)oxolane-2-carboxamide has several applications in scientific research:
Wirkmechanismus
The mechanism of action of N-(2-adamantyl)oxolane-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in viral replication or cancer cell proliferation.
Pathways Involved: It can modulate pathways related to cell signaling, apoptosis, or immune response, depending on its specific application.
Vergleich Mit ähnlichen Verbindungen
- N-(adamantan-1-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide
- N-((E)-2-((1s,3s)-adamantan-1-yl)-1-phenylvinyl)-N-benzylacetamide
- (2S)-N-(4-carbamoylphenyl)oxolane-2-carboxamide
Comparison: N-(2-adamantyl)oxolane-2-carboxamide is unique due to the presence of both the adamantane and oxolane moieties, which confer distinct chemical and biological properties. Compared to other adamantane derivatives, it offers a balance of stability and reactivity, making it suitable for various applications in drug design and material science .
Eigenschaften
IUPAC Name |
N-(2-adamantyl)oxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c17-15(13-2-1-3-18-13)16-14-11-5-9-4-10(7-11)8-12(14)6-9/h9-14H,1-8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHSGONWWEAIBEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NC2C3CC4CC(C3)CC2C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{[5-(2,4-dimethyl-5-nitrophenyl)-2-furyl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B6071071.png)

![3-[2-(1-isopropylpiperidin-2-yl)ethyl]-7-(trifluoromethyl)quinazolin-4(3H)-one](/img/structure/B6071084.png)
![N-[4-(diethylamino)-2-methylphenyl]-2-{[5-ethyl-1-(4-fluorophenyl)-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6071091.png)
![N-phenyl-1-{[2-(1-pyrrolidinyl)-1,3-thiazol-5-yl]methyl}-3-piperidinamine](/img/structure/B6071093.png)

![4-{[3-(2-chlorophenyl)-1-pyrrolidinyl]carbonyl}-1-cyclohexyl-1H-1,2,3-triazole](/img/structure/B6071108.png)
![3-{[(cyclohexylmethyl)amino]methyl}-1-(2,2-dimethylpropyl)-3-hydroxy-2-piperidinone](/img/structure/B6071118.png)
![1-(cyclohexylcarbonyl)-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B6071127.png)
![5-(2,3-dichlorophenyl)-2-methyl-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6071130.png)
![{1-[(2E)-3-(3,4-dimethoxyphenyl)-2-propenoyl]-3-piperidinyl}(2-methoxyphenyl)methanone](/img/structure/B6071156.png)
![2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-[3-(2-methylimidazol-1-yl)propyl]-1,3-oxazole-4-carboxamide](/img/structure/B6071158.png)
![1-{3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}-1-oxo-4-phenyl-2-butanone](/img/structure/B6071161.png)
![4-(4-FLUOROPHENYL)-1,3-DIMETHYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE](/img/structure/B6071162.png)
